molecular formula C8H14N2O2 B13566409 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide

5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide

Cat. No.: B13566409
M. Wt: 170.21 g/mol
InChI Key: YFJJYHSSBMAKGV-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[35]nonane-8-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-8-azaspiro[3One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the metabolism of fatty acid amides . The pathways involved in its mechanism of action often include binding to the active site of the target enzyme or receptor, leading to inhibition or activation of its function .

Comparison with Similar Compounds

Uniqueness: 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

InChI

InChI=1S/C8H14N2O2/c9-7(11)10-4-5-12-8(6-10)2-1-3-8/h1-6H2,(H2,9,11)

InChI Key

YFJJYHSSBMAKGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN(CCO2)C(=O)N

Origin of Product

United States

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